molecular formula C19H13F3N2O3 B2498300 (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313954-09-5

(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2498300
CAS No.: 313954-09-5
M. Wt: 374.319
InChI Key: PQDYLFAZYJLKJK-MOHJPFBDSA-N
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Description

(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of organic molecules.

Properties

IUPAC Name

N-acetyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-10-12-4-2-3-5-16(12)27-18(15)24-14-8-6-13(7-9-14)19(20,21)22/h2-10H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDYLFAZYJLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the trifluoromethyl group and the imino functionality. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct configuration and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific proteins or pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of cellular pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-acetyl-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2Z)-N-acetyl-2-{[4-(chloromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Contains a chloromethyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide makes it unique compared to its analogs. This group is known to enhance the compound’s metabolic stability and binding affinity, making it a more potent candidate for various applications in medicinal chemistry and drug development.

Biological Activity

(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. The compound features a chromene core structure, characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyran ring. The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical properties and potential biological activities, making it an interesting subject for medicinal chemistry.

Chemical Structure and Properties

The chemical formula for (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is C16H14F3N3O2, with a molecular weight of 351.30 g/mol. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability, enhancing the compound's ability to interact with biological targets.

The biological activity of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is largely attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group facilitates cell membrane penetration, allowing the compound to reach intracellular targets. Once inside, it can form hydrogen bonds and engage in hydrophobic interactions with proteins, modulating their activity and leading to various biological effects.

Biological Activities

Research indicates that chromene derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups possess significant antimicrobial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are key players in inflammatory responses .
  • Antioxidant Activity : The ability of this compound to scavenge free radicals has been noted, contributing to its potential protective effects against oxidative stress .
  • Cytotoxicity : Preliminary studies indicate that (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may exhibit cytotoxic effects against cancer cell lines such as MCF-7, suggesting its potential as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, the following table compares it with similar chromene derivatives:

Compound NameStructure FeaturesBiological Activity
(2Z)-N-acetyl-6-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamideContains methoxy and methylsulfanyl groupsAnticancer properties
(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideFeatures methoxy and trifluoromethyl groupsAntioxidant effects
(2Z)-N-acetyl-6-nitro-2-{[4-(dichlorophenyl)imino]-6-nitro}chromene-3-carboxamideContains nitro substituentsAntimicrobial activity

Case Studies

  • Antimicrobial Evaluation : In vitro studies highlighted that derivatives containing the trifluoromethyl moiety showed significant activity against MRSA isolates with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .
  • Cell Viability and Anti-inflammatory Potential : Research indicated that certain substituted chromenes exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting therapeutic implications for neurodegenerative diseases .

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